![molecular formula C23H30O6 B14585149 benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol CAS No. 61154-14-1](/img/structure/B14585149.png)
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is an organic compound that combines the structural features of benzoic acid and a cycloheptyl methanol derivative. This compound is characterized by the presence of a benzene ring with a carboxyl group (benzoic acid) and a cycloheptyl ring with a hydroxymethyl group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol typically involves the following steps:
Formation of Cycloheptyl Methanol: The cycloheptyl ring is first synthesized through a series of cyclization reactions. The hydroxymethyl group is then introduced via a hydroxylation reaction.
Coupling with Benzoic Acid: The cycloheptyl methanol derivative is then coupled with benzoic acid using esterification or amidation reactions. Common reagents for this step include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled synthesis of the compound, ensuring precise reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, optimizing reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxyl group of benzoic acid, converting it to benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of cycloheptanecarboxylic acid.
Reduction: Production of benzyl alcohol derivatives.
Substitution: Introduction of halogen or nitro groups on the benzene ring.
Applications De Recherche Scientifique
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: Shares the benzoic acid moiety but lacks the cycloheptyl methanol component.
Cycloheptanol: Contains the cycloheptyl ring but does not have the benzoic acid group.
Benzyl Alcohol: Features a benzene ring with a hydroxymethyl group but lacks the cycloheptyl ring.
Uniqueness
Benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol is unique due to the combination of benzoic acid and cycloheptyl methanol, which imparts distinct chemical reactivity and potential biological activities not observed in the individual components.
Propriétés
Numéro CAS |
61154-14-1 |
|---|---|
Formule moléculaire |
C23H30O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol |
InChI |
InChI=1S/C9H18O2.2C7H6O2/c10-6-8-4-2-1-3-5-9(8)7-11;2*8-7(9)6-4-2-1-3-5-6/h8-11H,1-7H2;2*1-5H,(H,8,9)/t8-,9-;;/m0../s1 |
Clé InChI |
SOSWDWUZLGKLFG-CDEWPDHBSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1CCC(C(CC1)CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


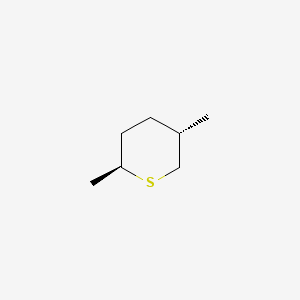
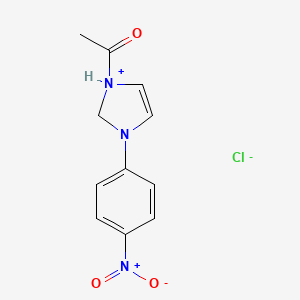
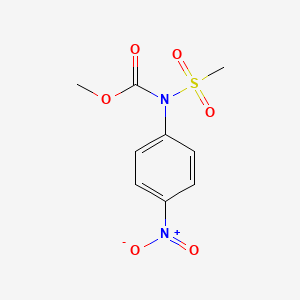
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
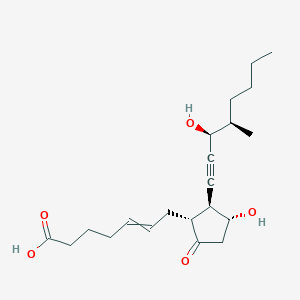
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

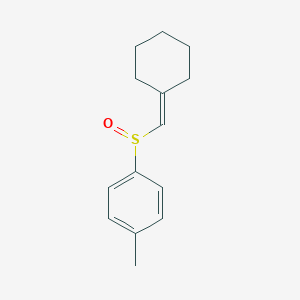
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
